2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 302914-06-3
VCID: VC16099737
InChI: InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3
SMILES:
Molecular Formula: C23H17BrCl2N2O
Molecular Weight: 488.2 g/mol

2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 302914-06-3

Cat. No.: VC16099737

Molecular Formula: C23H17BrCl2N2O

Molecular Weight: 488.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 302914-06-3

Specification

CAS No. 302914-06-3
Molecular Formula C23H17BrCl2N2O
Molecular Weight 488.2 g/mol
IUPAC Name 2-(4-bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3
Standard InChI Key AOVHEPBYWCROJX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

Introduction

2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the class of pyrazolo[1,5-c] benzoxazines. This compound features a unique molecular structure, incorporating multiple halogen substituents (bromine and chlorine) and a methylphenyl group within its benzoxazine framework. The molecular formula of this compound is C23H17BrCl2N2O, indicating its complex composition .

Structural Information

  • Molecular Formula: C23H17BrCl2N2O

  • SMILES: CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

  • InChI: InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3

  • InChIKey: AOVHEPBYWCROJX-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the formation of the pyrazolo[1,5-c] benzoxazine core followed by electrophilic aromatic substitution reactions to introduce the bromophenyl and methylphenyl groups. Reaction conditions often require strong acids or bases, high temperatures, and an inert atmosphere to prevent unwanted side reactions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c] benzoxazineAdditional bromine substituentsAntimicrobial and anticancer propertiesEnhanced halogenation pattern
2-(4-Bromophenyl)-7-chloro-6-methoxy-3H-pyrrolo[2,3-b]quinolin-5-onePyrroloquinoline structureAntimicrobial activityDifferent heterocyclic framework
4-Benzoyl-2-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridine structureAnticancer propertiesDistinct substituent effects

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+486.99742209.0
[M+Na]+508.97936218.8
[M+NH4]+504.02396215.2
[M+K]+524.95330214.7
[M-H]-484.98286215.3
[M+Na-2H]-506.96481212.9
[M]+485.98959212.1
[M]-485.99069212.1

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